3-Bromo-2,2-dimethylpropanenitrile

Organic Synthesis Process Chemistry Medicinal Chemistry

Researchers and procurement managers require reliable, high-purity halogenated nitriles that maintain reactivity without epimerization. CAS 37647-55-5 delivers precisely this through its neopentyl-like framework.

- **Reactivity Profile:** Primary bromomethyl group enables clean SN2 substitutions with N-, O-, and S-nucleophiles.
- **Stability Advantage:** Alpha-quaternary nitrile resists deprotonation & metabolic oxidation vs. unbranched analogs.
- **Supply Certainty:** Available in research quantities (grams) with ≥95% purity. Immediate shipment for synthesis of kinase scaffolds, agrochemicals, and MOF ligands.

Molecular Formula C5H8BrN
Molecular Weight 162.03 g/mol
CAS No. 37647-55-5
Cat. No. B3382883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,2-dimethylpropanenitrile
CAS37647-55-5
Molecular FormulaC5H8BrN
Molecular Weight162.03 g/mol
Structural Identifiers
SMILESCC(C)(CBr)C#N
InChIInChI=1S/C5H8BrN/c1-5(2,3-6)4-7/h3H2,1-2H3
InChIKeyOEDWIKDEEXZWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,2-dimethylpropanenitrile Overview & Procurement


3-Bromo-2,2-dimethylpropanenitrile (CAS 37647-55-5) is a specialized, halogenated aliphatic nitrile with the molecular formula C5H8BrN and a molecular weight of 162.03 g/mol [1]. It is characterized by a tertiary carbon center bearing two methyl groups, a nitrile (-C≡N), and a primary bromomethyl (-CH2Br) substituent . This unique sterically hindered structure dictates its primary role as a versatile electrophilic building block in organic synthesis, particularly for introducing a quaternary carbon center in medicinal chemistry and agrochemical research . Its commercial availability is typically from specialized chemical suppliers in research-scale quantities with purities of 95% or higher .

3-Bromo-2,2-dimethylpropanenitrile Substitution Constraints


Substituting 3-Bromo-2,2-dimethylpropanenitrile with a seemingly similar analog, such as an unbranched bromonitrile, a chloro-analog, or a non-halogenated parent nitrile, will fundamentally alter or entirely preclude a synthetic pathway. This compound's value is not generic; it is derived from a specific combination of structural features that dictate unique reactivity and selectivity profiles . The presence of a primary alkyl bromide on a neopentyl-like, sterically hindered framework provides a distinct electrophilic center for SN2 reactions, while the alpha-quaternary nitrile is resistant to deprotonation and epimerization, a common issue with less substituted analogs . Furthermore, the physical properties, such as boiling point and density, differ significantly from its chloro- and non-halogenated counterparts, impacting reaction design and purification . The quantitative evidence below demonstrates these critical differences, confirming that this compound is not a commodity reagent but a precision tool for specific chemical transformations.

3-Bromo-2,2-dimethylpropanenitrile Performance Data


Synthesis Yield vs. Alternative Routes

A comparative analysis of synthetic yields demonstrates the efficiency of a specific photochemical bromination method for producing 3-Bromo-2,2-dimethylpropanenitrile. This method achieves a reported yield of 63% directly from 2,2-dimethylpropanenitrile (pivalonitrile) under mild conditions [1]. This contrasts sharply with more traditional, harsh halogenation methods that often lead to over-bromination or decomposition of the sensitive nitrile group, particularly on a neopentyl substrate. While direct, high-quality yield data for the synthesis of the exact comparator 3-Chloro-2,2-dimethylpropanenitrile is not available in the public domain, the fundamental difference in halogenation chemistry—where chlorination of neopentyl systems is notoriously difficult and low-yielding compared to bromination—establishes a clear class-level advantage for the bromo-derivative in terms of synthetic accessibility.

Organic Synthesis Process Chemistry Medicinal Chemistry

Boiling Point vs. Structural Analog

The physical properties of 3-Bromo-2,2-dimethylpropanenitrile are distinctly different from its closest structural analog, 2-Bromo-2-methylpropanenitrile. A key differentiator is the boiling point. The target compound has a reported boiling point of approximately 165 °C . In contrast, the less sterically hindered analog, 2-Bromo-2-methylpropanenitrile (a tertiary bromide), has a significantly lower boiling point of 140.3±13.0 °C [1]. This ~25 °C difference is substantial for laboratory and industrial separations, directly impacting purification strategies, solvent removal, and overall process design.

Physical Chemistry Separation Science Process Engineering

Nucleophilic Substitution vs. Chloro-analog

The identity of the halogen leaving group is a primary driver of reaction kinetics in nucleophilic substitution. 3-Bromo-2,2-dimethylpropanenitrile contains a primary alkyl bromide, a well-established good leaving group for SN2 reactions . While a direct kinetic comparison with the chloro-analog (3-Chloro-2,2-dimethylpropanenitrile) for a specific nucleophile is not available, the general class-level reactivity of primary alkyl bromides is known to be approximately 50-100 times greater than that of the corresponding primary alkyl chlorides in SN2 reactions due to the lower bond dissociation energy of the C-Br bond . This substantial difference in intrinsic reactivity means the bromo-compound will react faster and under milder conditions, which is crucial for time-sensitive syntheses or when using sensitive substrates.

Organic Synthesis Medicinal Chemistry Chemical Biology

3-Bromo-2,2-dimethylpropanenitrile Applications


Sterically Hindered Pharmaceutical Intermediates

Based on its defined reactivity profile, 3-Bromo-2,2-dimethylpropanenitrile is optimally used as an electrophilic building block for introducing a quaternary carbon center into drug-like molecules. Its primary alkyl bromide readily undergoes SN2 reactions with a variety of N-, O-, and S-nucleophiles, allowing for the attachment of diverse pharmacophores to the 2,2-dimethylpropanenitrile core. This is particularly valuable in medicinal chemistry for constructing chiral building blocks or for modulating the physicochemical properties of lead compounds, as evidenced by its use in the synthesis of kinase inhibitor scaffolds [1].

Agrochemical Metabolic Stability

The neopentyl-like structure of the compound, characterized by a quaternary alpha-carbon to the nitrile, confers significant resistance to metabolic oxidation. This structural motif is a well-known strategy in agrochemical design to increase the half-life of active ingredients in the field. Reagents like 3-Bromo-2,2-dimethylpropanenitrile are therefore preferred for synthesizing novel fungicides, herbicides, or insecticides where enhanced environmental stability is a key performance indicator, directly addressing the failure point of less substituted analogs.

Nitrile-Containing Ligands & Materials

The combination of a good leaving group (bromide) and a robust, sterically protected nitrile group makes this compound a strategic starting material for creating novel ligands for catalysis or metal-organic frameworks (MOFs). The nitrile can act as a metal-binding handle, while the quaternary center provides rigidity and prevents unwanted side reactions. The specific physical properties, such as its boiling point (~165 °C), also inform its handling in these applications, differentiating it from more volatile, less sterically hindered analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2,2-dimethylpropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.